(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol
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Overview
Description
Preparation Methods
(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol can be synthesized through racemic synthesis. The synthetic route involves the use of various reagents and conditions to achieve the desired structure. One of the key steps in the synthesis is the formation of the bicyclic diterpenoid structure, which is achieved through a series of reactions involving cyclization and functional group transformations .
Chemical Reactions Analysis
(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of agelasimine A can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of bicyclic diterpenoids.
Biology: It is used to study the biological activities of marine natural products, including their cytotoxicity and effects on cellular processes.
Mechanism of Action
The mechanism of action of agelasimine A involves its interaction with various molecular targets and pathways. It exhibits cytotoxicity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also inhibits the transfer of adenosine into rabbit erythrocytes, which affects cellular energy metabolism. Additionally, agelasimine A acts as a calcium channel antagonist, blocking the influx of calcium ions into cells and thereby affecting cellular signaling and muscle contraction .
Comparison with Similar Compounds
(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol is closely related to other compounds in the agelasimine and agelasine groups. Similar compounds include:
Agelasimine B: Another bicyclic diterpenoid with similar biological activities.
Asmarines: Another group of marine natural products with cytotoxic properties.
This compound is unique due to its specific structure and combination of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C27H43N5O |
---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol |
InChI |
InChI=1S/C27H43N5O/c1-19(12-16-32-18-30-24-22(32)23(28-6)29-17-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17-18,20-21,33H,8-11,13-16H2,1-7H3/b19-12+,28-23?/t20?,21?,26-,27?/m0/s1 |
InChI Key |
YVDWEKJDGYJOJU-RCEUYPOBSA-N |
Isomeric SMILES |
CC1CCC2(C([C@@]1(C)CC/C(=C/CN3C=NC4=C3C(=NC)N=CN4C)/C)CCCC2(C)C)O |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=NC)N=CN4C)C)CCCC2(C)C)O |
Synonyms |
agelasimine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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